Product packaging for L-Leucyl-N-benzyl-L-phenylalaninamide(Cat. No.:CAS No. 164583-05-5)

L-Leucyl-N-benzyl-L-phenylalaninamide

Cat. No.: B15418204
CAS No.: 164583-05-5
M. Wt: 367.5 g/mol
InChI Key: HPQORYLVLPZVLU-PMACEKPBSA-N
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Description

L-Leucyl-N-benzyl-L-phenylalaninamide is a dipeptide derivative comprising L-leucine and N-benzyl-L-phenylalaninamide moieties. Its conformationally flexible backbone allows for diverse interactions, but modifications like N-benzylation may alter pharmacokinetic properties compared to simpler phenylalaninamide derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O2 B15418204 L-Leucyl-N-benzyl-L-phenylalaninamide CAS No. 164583-05-5

Properties

CAS No.

164583-05-5

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C22H29N3O2/c1-16(2)13-19(23)21(26)25-20(14-17-9-5-3-6-10-17)22(27)24-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20-/m0/s1

InChI Key

HPQORYLVLPZVLU-PMACEKPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (C₁₄H₁₈N₄O₅, MW 322.32) and N-benzoyl-L-phenylalanine (C₁₆H₁₅NO₃, MW 269.30) share the phenylalaninamide backbone but differ in substituents.

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
L-Leucyl-N-benzyl-L-phenylalaninamide Not explicitly provided¹ N-Benzyl, Leucyl Peptide synthesis, bioactivity
N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide C₁₄H₁₈N₄O₅ 322.32 4-Nitro, Acetyl Enzyme inhibition, intermediates
N-Benzoyl-L-phenylalanine C₁₆H₁₅NO₃ 269.30 Benzoyl Drug conjugates, stabilizers

¹Structural data inferred from analogous compounds in .

Conformationally Restricted Analogues

Bridged lactam derivatives (e.g., γ-lactam, δ-lactam) from phenylalaninamide precursors impose rigidity, which can enhance target selectivity. For example, α-benzylproline derivatives () are synthesized via hydroboration/oxidation and cyclization, offering constrained geometries for receptor interaction.

Peptide-Based Compounds with Similar Moieties

  • N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) : A tripeptide chemoattractant for polymorphonuclear leukocytes (PMNs). While FMLP requires high concentrations (10⁻⁴ M) for activity in horse PMNs, its formyl group and leucine-phenylalanine backbone highlight the importance of hydrophobic residues in chemotaxis. The absence of a benzyl group in FMLP may explain its lower potency compared to benzylated analogues .
  • Complex Peptide Chains : Compounds like L-lysyl-L-seryl-L-alanyl-L-tyrosyl-L-methionyl-L-arginyl-L-phenylalaninamide (MW 901.09) demonstrate extended peptide sequences with multifunctional roles, possibly in signaling or enzymatic processes. The N-benzyl group in the target compound simplifies the structure while retaining key interactions .

Q & A

Q. What synthetic strategies are optimal for preparing L-Leucyl-N-benzyl-L-phenylalaninamide with high enantiomeric purity?

A stepwise solid-phase peptide synthesis (SPPS) protocol is recommended. First, protect the N-terminus of L-phenylalaninamide using benzyloxycarbonyl (Cbz) groups, followed by coupling with L-leucine via carbodiimide-mediated activation (e.g., HOBt/EDC). Purification via reverse-phase HPLC with a C18 column ensures enantiomeric purity (>98%). Monitor intermediates using LC-MS to verify coupling efficiency and prevent racemization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine orthogonal analytical techniques:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm backbone connectivity and stereochemistry. Key signals include amide protons (δ 7.8–8.2 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated for C20H25N3O2C_{20}H_{25}N_3O_2: 339.19 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration using single-crystal diffraction .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 2–8). Stability assays should include:

  • Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks, monitoring hydrolysis via TLC or HPLC.
  • Oxidative stability : Expose to H2O2H_2O_2 (0.3% v/v) and assess by UV-Vis spectroscopy for benzyl group oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in IC50_{50} values or receptor binding may arise from:

  • Impurity profiles : Use preparative HPLC to isolate >99% pure batches and retest.
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).
  • Cell line variability : Validate across multiple models (e.g., HEK293 vs. HeLa) and include positive controls (e.g., known enzyme inhibitors) .

Q. What computational methods are effective for predicting the conformational dynamics of this peptide in solution?

Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Key steps:

Force field selection : Use AMBER ff14SB for peptide backbone parameters.

Sampling : Run 100-ns trajectories to analyze rotameric states of the benzyl and leucine side chains.

Validation : Compare simulated NMR NOE patterns with experimental data to refine models .

Q. How can stereochemical inversion during synthesis be systematically investigated?

Design a controlled study:

  • Chiral HPLC : Use a Daicel Chiralpak column to separate enantiomers.
  • Kinetic analysis : Vary coupling reagents (e.g., DCC vs. HATU) and monitor racemization via circular dichroism (CD) spectroscopy.
  • Protecting group effects : Compare Cbz vs. Fmoc strategies to minimize side reactions .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducible enzyme inhibition assays for this compound?

  • Enzyme source : Use recombinant enzymes (e.g., expressed in E. coli) with validated activity (e.g., trypsin or chymotrypsin).
  • Substrate controls : Include fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC) to quantify inhibition kinetics.
  • Data normalization : Express results as % inhibition relative to vehicle controls (0.1% DMSO) and calculate KiK_i values using Cheng-Prusoff equations .

Q. How should researchers address discrepancies in reported melting points or thermal stability?

  • DSC analysis : Perform differential scanning calorimetry at 5°C/min to identify polymorphic transitions.
  • Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms.
  • Inter-lab calibration : Cross-validate instruments using standard references (e.g., indium for DSC) .

Advanced Analytical Challenges

Q. What strategies differentiate N-benzyl degradation products from synthetic intermediates?

  • LC-MS/MS fragmentation : Identify benzyl alcohol (m/zm/z 108) or oxidized byproducts (e.g., benzaldehyde, m/zm/z 106) via product-ion scanning.
  • Isotopic labeling : Synthesize 13^{13}C-labeled benzyl groups to trace degradation pathways .

Q. How can researchers optimize 2D-NMR experiments to resolve overlapping signals in crowded spectra?

  • Pulse sequences : Use HSQC-TOCSY for side-chain assignments and NOESY for spatial proximity analysis.
  • Paramagnetic relaxation : Add shift reagents (e.g., Yb3+^{3+}) to spread overlapping proton signals .

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